2-Chloro-4-methyl-6-phenylpyrimidine
Overview
Description
2-Chloro-4-methyl-6-phenylpyrimidine is a compound with the CAS Number: 32785-40-3. It has a molecular weight of 204.66 . The IUPAC name for this compound is 2-chloro-4-methyl-6-phenylpyrimidine . It is a solid at room temperature and is stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
The synthesis of 2-Chloro-4-methyl-6-phenylpyrimidine involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The InChI code for 2-Chloro-4-methyl-6-phenylpyrimidine is 1S/C11H9ClN2/c1-8-7-10(14-11(12)13-8)9-5-3-2-4-6-9/h2-7H,1H3 . This indicates that the molecule consists of 11 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
2-Chloro-4-methyl-6-phenylpyrimidine has a boiling point of 351.2±11.0°C at 760 mmHg and a melting point of 50-51°C . It has a flash point of 197.2°C .Scientific Research Applications
Antiviral Activity
Research has explored derivatives of pyrimidine for their potential antiviral properties. For instance, compounds derived from modifications at the pyrimidine ring have been investigated for their ability to inhibit the replication of herpes and retroviruses, demonstrating pronounced activity against these viruses. This indicates the role of pyrimidine derivatives in the development of antiviral agents (A. Holý et al., 2002).
Ligand Chemistry
Pyrimidine derivatives have been utilized in the field of ligand chemistry. The evaluation of ligand exchange kinetics and the electronic absorption properties of copper(I) complexes with substituted pyrimidine ligands highlight the importance of these compounds in understanding coordination chemistry and designing new catalysts or metal-organic frameworks (E. Riesgo et al., 2001).
Synthetic Chemistry
The reactivity of pyrimidine derivatives with various nucleophiles has been a subject of interest for synthetic chemists. Studies have shown that these reactions can lead to the formation of new compounds with potential applications in organic synthesis and drug discovery. For example, reactions involving phosphoryl chloride and pyrimidine derivatives have been explored for the synthesis of structurally unique molecules (T. Sakamoto et al., 1983).
Nonlinear Optical Materials
Research into thiopyrimidine derivatives, including phenyl pyrimidine derivatives, has revealed their potential in nonlinear optics (NLO) fields. These compounds exhibit promising properties for applications in medicine and NLO, demonstrating the versatility of pyrimidine derivatives in developing high-tech materials (A. Hussain et al., 2020).
Tubulin Inhibition Mechanism
A unique mechanism of tubulin inhibition has been identified for a series of triazolopyrimidines, underscoring the therapeutic potential of pyrimidine derivatives in cancer treatment. These compounds do not bind competitively with paclitaxel but inhibit the binding of vincas to tubulin, highlighting their role in overcoming multidrug resistance and inhibiting tumor growth (N. Zhang et al., 2007).
Safety And Hazards
The safety information for 2-Chloro-4-methyl-6-phenylpyrimidine includes several hazard statements: H302-H315-H319-H332-H335 . This indicates that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
2-chloro-4-methyl-6-phenylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-8-7-10(14-11(12)13-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNXAKAMPPMGDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346061 | |
Record name | 2-Chloro-4-methyl-6-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methyl-6-phenylpyrimidine | |
CAS RN |
32785-40-3 | |
Record name | 2-Chloro-4-methyl-6-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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